molecular formula C5H10O2 B6236714 (1R,3R)-cyclopentane-1,3-diol CAS No. 1932191-74-6

(1R,3R)-cyclopentane-1,3-diol

Cat. No.: B6236714
CAS No.: 1932191-74-6
M. Wt: 102.1
InChI Key:
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Description

(1R,3R)-Cyclopentane-1,3-diol is a chiral diol with two hydroxyl groups attached to a cyclopentane ring. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and applications. The (1R,3R) configuration indicates that both hydroxyl groups are positioned on the same side of the cyclopentane ring, making it a cis isomer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-cyclopentane-1,3-diol typically involves the reduction of cyclopentane-1,3-dione. One common method is the catalytic hydrogenation of cyclopentane-1,3-dione using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the use of asymmetric dihydroxylation of cyclopentene, followed by selective reduction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction of cyclopentane-1,3-dione using specific dehydrogenases can be employed to produce the desired diol with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (1R,3R)-Cyclopentane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form cyclopentane-1,3-dione.

    Reduction: Further reduction can lead to the formation of cyclopentane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other chiral catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for converting hydroxyl groups to halides.

Major Products Formed:

    Oxidation: Cyclopentane-1,3-dione.

    Reduction: Various cyclopentane derivatives.

    Substitution: Halogenated cyclopentane derivatives.

Scientific Research Applications

(1R,3R)-Cyclopentane-1,3-diol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme-catalyzed reactions and as a substrate for studying enzyme specificity.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-cyclopentane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

    (1S,3S)-Cyclopentane-1,3-diol: The enantiomer of (1R,3R)-cyclopentane-1,3-diol with opposite stereochemistry.

    Cyclopentane-1,3-dione: The oxidized form of this compound.

    Cyclopentane-1,2-diol: A diol with hydroxyl groups on adjacent carbon atoms.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

CAS No.

1932191-74-6

Molecular Formula

C5H10O2

Molecular Weight

102.1

Purity

95

Origin of Product

United States

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